1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one
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Overview
Description
1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-(4H-benzo[D][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions. This catalyst-free reaction yields various 1,2-dihydroquinolines in high yields . Another approach involves the esterification reaction of terephthaloyl chloride with 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions to ensure high efficiency and yield .
Major Products Formed
The major products formed from these reactions include 1,2-dihydroquinolines and polysubstituted 2,3-dihydropyrroles .
Scientific Research Applications
1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one can be compared with other similar compounds, such as:
2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)ethyl ester: This compound has similar structural features but different functional groups.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines: These compounds have different heterocyclic structures but share some similar chemical properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
1,6-dimethyl-4H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-7-3-4-9-8(5-7)6-13-10(12)11(9)2/h3-5H,6H2,1-2H3 |
InChI Key |
ACBWZAOENWFOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)OC2)C |
Origin of Product |
United States |
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